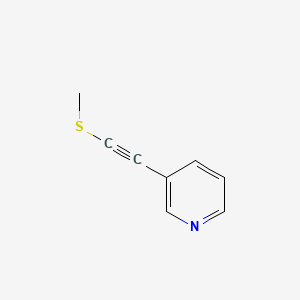

3-(2-Methylsulfanylethynyl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

18212-56-1 |

|---|---|

Molekularformel |

C8H7NS |

Molekulargewicht |

149.211 |

IUPAC-Name |

3-(2-methylsulfanylethynyl)pyridine |

InChI |

InChI=1S/C8H7NS/c1-10-6-4-8-3-2-5-9-7-8/h2-3,5,7H,1H3 |

InChI-Schlüssel |

CZPFBMZSLYWUDX-UHFFFAOYSA-N |

SMILES |

CSC#CC1=CN=CC=C1 |

Synonyme |

Pyridine, 3-[(methylthio)ethynyl]- (8CI,9CI) |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategic Approaches

Precursor Synthesis and Intermediate Functionalization

The foundation of the synthesis lies in the preparation of appropriately substituted starting materials. This involves creating a pyridine (B92270) ring that is ready for subsequent chemical modifications.

Halogenated pyridines, particularly 3-halopyridines, are crucial intermediates in the synthesis of a wide array of pyridine derivatives. alfa-chemistry.comnih.gov Their importance stems from the versatility of the carbon-halogen bond, which enables numerous subsequent cross-coupling reactions. alfa-chemistry.comnih.gov While electrophilic aromatic substitution on pyridine is notoriously difficult, especially at the 3-position, modern methods have been developed to overcome this challenge. nih.govnsf.gov

A notable strategy for the highly regioselective halogenation of the pyridine 3-position involves the use of Zincke imine intermediates. nih.govnsf.gov This "one-pot" protocol temporarily opens the pyridine ring, transforming the electron-deficient heterocycle into a series of polarized alkenes that readily undergo electrophilic substitution with halogenating agents. nih.govnsf.gov The process is generally 3-selective across a wide range of substituted pyridines and is compatible with complex, functionalized molecules. nih.govnsf.gov The reaction sequence involves N-activation of the pyridine, ring-opening to a Zincke imine, halogenation, and subsequent ring-closing to yield the 3-halopyridine. nih.govnsf.gov This method has been successfully applied to produce a diverse set of 3-halopyridines, including those with aryl, alkyl, and acetal (B89532) substituents. alfa-chemistry.comnih.gov

| Pyridine Substrate | Halogenating Agent | Product | Yield |

|---|---|---|---|

| Pyridine | N-Iodosuccinimide (NIS) | 3-Iodopyridine | Moderate to good |

| 3-Phenylpyridine | N-Iodosuccinimide (NIS) with TFA | 3-Iodo-5-phenylpyridine | High yield |

| 3-Fluoropyridine | N-Iodosuccinimide (NIS) | 3-Fluoro-5-iodopyridine | Low (one-pot), improved in two-step |

| Pyridine | N-Bromosuccinimide (NBS) | 3-Bromopyridine (B30812) | Good |

| Pyridine | N-Chlorosuccinimide (NCS) | 3-Chloropyridine | Good |

Once a 3-halopyridine precursor is obtained, the next critical step is the introduction of the ethynyl (B1212043) group (C≡CH). ontosight.ai This is most commonly achieved through metal-catalyzed cross-coupling reactions. google.com The Sonogashira reaction is a particularly powerful and widely used method for this transformation, involving the coupling of the aryl halide (3-halopyridine) with a terminal alkyne. ontosight.aigoogle.com

To synthesize an intermediate like 3-ethynylpyridine (B57287), a 3-halopyridine (e.g., 3-bromopyridine) is reacted with a protected alkyne, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper(I) co-catalyst. ontosight.aiwikipedia.org The trimethylsilyl (B98337) group serves as a protecting group that can be easily removed later to reveal the terminal alkyne. wikipedia.org This approach provides a reliable pathway to 3-ethynylpyridine, a key building block for more complex molecules. ontosight.ai

The final structural feature, the methylsulfanyl group (–SCH₃), can be incorporated using a pre-functionalized alkyne. The key reagent for this step is methylthioacetylene (B158523) (CH₃SC≡CH), also known as (methylsulfanyl)ethyne. ontosight.ainih.gov This compound contains the desired methylsulfanyl group already attached to the acetylene (B1199291) unit. ontosight.ai

The synthesis of the target molecule, 3-(2-Methylsulfanylethynyl)pyridine, can therefore be accomplished in a single cross-coupling step by reacting a 3-halopyridine directly with methylthioacetylene. nih.gov This reaction would typically be carried out under Sonogashira conditions, providing a direct and efficient route to the final product.

Advanced Catalytic Syntheses

Modern organic synthesis relies heavily on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound is no exception, with palladium-catalyzed and other organometallic-mediated reactions playing a central role.

The Sonogashira reaction is a cornerstone of C-C bond formation between sp²-hybridized carbons (of the aryl halide) and sp-hybridized carbons (of the terminal alkyne). wikipedia.org The reaction is prized for its mild conditions, which often include room temperature operation and the use of a mild base, making it suitable for the synthesis of complex molecules. wikipedia.org

The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl halide and the eventual reductive elimination of the final product, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate that transmetalates to the palladium center. wikipedia.org

| Component | Examples | Function |

|---|---|---|

| Aryl/Vinyl Halide | 3-Bromopyridine, 3-Iodopyridine | Electrophilic coupling partner |

| Terminal Alkyne | Methylthioacetylene, Ethynyltrimethylsilane | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle |

| Copper(I) Co-catalyst | CuI | Activates the alkyne |

| Base | Amines (e.g., triethylamine, diisopropylamine) | Neutralizes the HX by-product and aids in catalyst regeneration |

Numerous variations of the Sonogashira reaction have been developed, including copper-free versions, which are advantageous in situations where copper might cause undesirable side reactions or product contamination. nih.gov These methods often employ alternative bases or ligands to facilitate the catalytic cycle without the need for the copper co-catalyst. nih.gov

As an alternative to palladium-catalyzed methods, syntheses mediated by other organometallic reagents have gained traction. Zinc-mediated reactions offer a powerful tool for the activation of terminal alkynes. rsc.org Zinc acetylides can be prepared from terminal alkynes using reagents like zinc dust. rsc.org These organozinc intermediates can then participate in coupling reactions.

While direct zinc-mediated alkynylation of pyridine derivatives can be complex, the use of zinc reagents in conjunction with a transition metal catalyst is a common strategy. researchgate.net For instance, the formation of a zinc acetylide from methylthioacetylene could be a viable intermediate. This zinc acetylide could then be coupled with a 3-halopyridine in a Negishi-type cross-coupling reaction, which is also catalyzed by palladium or nickel. This approach provides an alternative pathway that can sometimes offer different reactivity or selectivity compared to the standard Sonogashira protocol. Furthermore, zinc-mediated reactions are often praised for their mild conditions and functional group tolerance. acs.org

Base-Promoted Annulation and Cyclocondensation Routes

While direct synthesis of this compound via annulation is not commonly documented, the ethynylpyridine scaffold is a versatile precursor for constructing more complex fused heterocyclic systems through base-promoted reactions. The electron-withdrawing nature of the pyridine ring enhances the reactivity of the alkyne, making it a suitable component in cycloaddition and cyclocondensation reactions.

For instance, in processes analogous to those seen with other activated alkynes, 3-ethynylpyridine can act as a key building block. Base-promoted [4+2] cycloaddition reactions between alkynyl derivatives and suitable dienophiles, such as chalcones, provide an efficient pathway to highly functionalized pyran frameworks. rsc.org In a hypothetical route, this compound could react with a 1,3-dicarbonyl compound or a similar active methylene (B1212753) species in the presence of a base. The base would deprotonate the active methylene compound, which would then undergo a Michael addition to the electrophilic alkyne. Subsequent intramolecular condensation would lead to the formation of a new heterocyclic ring fused to or substituted with the pyridine moiety.

Furthermore, multicomponent reactions involving a pyridine derivative, a terminal alkyne, and other reagents can lead to complex molecular architectures in a single step. researchgate.net Domino reactions that proceed via intermolecular coupling followed by an intramolecular carbanion-yne cyclization represent a powerful strategy for synthesizing substituted benzo[b]furans from bromo-phenoxy derivatives and terminal acetylenes. organic-chemistry.org This highlights the potential of the ethynyl group in this compound to participate in base-mediated intramolecular cyclizations to form novel polycyclic aromatic systems.

Green Chemistry Considerations in Synthetic Pathways

Modern synthetic chemistry places significant emphasis on environmentally benign processes. The synthesis of this compound and related compounds can be optimized according to the principles of green chemistry. nih.govmdpi.com

Key green strategies applicable to the synthesis include:

Catalysis: The use of transition-metal catalysts, such as palladium and copper in Sonogashira couplings, is crucial. organic-chemistry.orgresearchgate.net Green approaches focus on using very low catalyst loadings (ppm levels), employing heterogeneous catalysts for easy recovery and reuse, or developing catalyst systems that can operate under mild conditions. nih.gov

Solvent Choice: Traditional organic solvents can be replaced with more environmentally friendly alternatives. Water is an excellent choice for certain catalytic reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can be promoted by pyridine derivatives. organic-chemistry.org Using water as a solvent not only reduces environmental impact but can also enhance reaction rates. organic-chemistry.org Ionic liquids are another alternative to common organic solvents. mdpi.com

Energy Efficiency: Microwave-assisted synthesis has been recognized as a green chemistry tool that can significantly reduce reaction times and, in many cases, improve yields compared to conventional heating. nih.gov

Atom Economy: One-pot, multicomponent reactions are inherently greener as they reduce the number of synthetic steps, minimize waste generation from intermediate purification, and save time and resources. researchgate.netnih.gov

Applying these principles, an ideal synthesis of this compound might involve a copper-free Sonogashira coupling in an aqueous medium or using a recyclable catalyst, followed by a clean, high-yielding thiolation step.

Reaction Mechanisms in Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product formation. The synthesis of this compound involves several key mechanistic steps.

Mechanistic Investigations of Ethynylation Reactions

The most prominent method for forming the C(sp²)-C(sp) bond in ethynylpyridines is the Sonogashira cross-coupling reaction. wikipedia.org This reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of the 3-ethynylpyridine core, this typically involves the reaction of a 3-halopyridine (e.g., 3-bromopyridine or 3-iodopyridine) with a protected acetylene, such as trimethylsilylacetylene. wikipedia.orgchemicalbook.com

The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle:

Oxidative Addition: A Pd(0) species undergoes oxidative addition with the 3-halopyridine to form a Pd(II) complex.

Transmetalation: The alkyne, activated by the copper catalyst, is transferred from copper to the palladium center, displacing the halide. This step forms a Pd(II)-alkynyl complex.

Reductive Elimination: This final step involves the elimination of the product, 3-ethynylpyridine, and the regeneration of the active Pd(0) catalyst, which re-enters the catalytic cycle.

Copper Cycle:

A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

This copper acetylide is the active species that participates in the transmetalation step with the palladium complex.

Copper-free Sonogashira variants have also been developed to avoid issues associated with the toxicity of copper. In these systems, the mechanism bypasses the copper cycle, and the alkyne is believed to coordinate directly with the palladium center before deprotonation and subsequent coupling. wikipedia.org

Nucleophilic Addition Pathways to the Ethynyl Group

The ethynyl group in 3-ethynylpyridine is susceptible to nucleophilic attack, a reactivity that is enhanced by the electron-withdrawing effect of the nitrogen atom in the pyridine ring. When protonated or N-alkylated, the pyridine ring's electron-withdrawing power is significantly increased, making the alkyne a potent Michael acceptor. nih.govacs.org

Computational studies on the addition of methanethiol (B179389) (as a model for sulfur nucleophiles) to activated alkynes like ethynylpyridinium ions provide significant mechanistic insight. nih.govacs.orgub.eduresearchgate.net The reaction proceeds via a nucleophilic addition mechanism:

Activation: In a neutral or acidic medium, the pyridine nitrogen can be protonated, forming a pyridinium (B92312) salt. This enhances the electrophilicity of the alkyne.

Nucleophilic Attack: The sulfur nucleophile, typically a thiolate anion (e.g., MeS⁻) generated by deprotonating methanethiol with a base, attacks the β-carbon of the activated alkyne. This is the rate-determining step.

Intermediate Formation: The attack results in a vinyl anion intermediate, where the negative charge is stabilized by resonance.

Protonation: The vinyl anion is subsequently protonated by a proton source (like the solvent or a protonated base) to yield the final vinyl sulfide (B99878) product.

The thermodynamics of this addition are generally favorable. nih.govacs.org However, the resulting vinyl sulfide product still contains a double bond, which can potentially undergo a second nucleophilic addition. This second addition is generally slower due to steric and electronic effects from the newly introduced methylsulfanyl group, but it can lead to product mixtures and potential E/Z isomerization. nih.govacs.org

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound, arising from the interplay between the pyridine ring, the ethynyl linker, and the methylsulfanyl group, can be probed using electronic absorption and emission spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For pyridine itself, the UV-Vis spectrum shows absorption maxima at approximately 202 nm and 254 nm. nih.gov These absorptions are attributed to π → π* transitions within the aromatic ring. The introduction of substituents can significantly alter the absorption profile.

For this compound, the presence of the ethynyl and methylsulfanyl groups is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted pyridine. This is due to the extension of the conjugated π-system. The sulfur atom of the methylsulfanyl group, with its lone pairs of electrons, can also participate in n → π* transitions.

The absorption maxima for related ethynylpyridine derivatives and other substituted pyridines are influenced by the nature and position of the substituents. For instance, different functional groups on a pyridin-1(2H)-ylacrylate framework lead to absorption bands in the range of 231 to 366 nm. nih.gov It is therefore anticipated that the UV-Vis spectrum of this compound in a common organic solvent like ethanol (B145695) or methanol (B129727) would exhibit characteristic absorption bands in the UV region, likely with maxima shifted to longer wavelengths than those of simple pyridine.

Table 1: Anticipated UV-Vis Absorption Data for this compound and Related Compounds

| Compound | Solvent | λmax (nm) | Transition Type (Predicted) |

| Pyridine | Acidic Mobile Phase | 202, 254 | π → π |

| Substituted Pyridin-1(2H)-ylacrylates | Methanol | 231 - 366 | π → π |

| This compound | Ethanol (Predicted) | ~260 - 320 | π → π and n → π** |

Note: The data for this compound is a prediction based on the properties of related structures.

Fluorescence and Photophysical Properties Analysis

Fluorescence spectroscopy reveals information about the emission of light from a molecule after it has absorbed light. While pyridine itself is weakly fluorescent, the introduction of substituents can enhance fluorescence. The fluorescence properties of pyridine derivatives are highly dependent on the nature and position of the substituents, as well as the solvent environment. nih.gov

For instance, certain pyridin-1(2H)-ylacrylate derivatives exhibit fluorescence emission bands in the range of 466 to 490 nm in methanol. nih.gov The position of the substituent on the pyridine ring has a significant impact on the fluorescence properties, with those in the "middle" of the framework causing a red shift. nih.gov Additionally, electron-donating groups tend to cause red shifts, while electron-withdrawing groups can induce blue shifts in the emission spectra. nih.gov

Given that the methylsulfanyl group can act as an electron-donating group through its sulfur atom, it is plausible that this compound would exhibit fluorescence. The specific emission wavelength and quantum yield would be influenced by the extended conjugation of the ethynyl group and the electronic character of the methylsulfanyl substituent. The fluorescence of ethenoadenosine derivatives, which also contain a modified heterocyclic base, is known to be influenced by factors such as pH and the presence of metal ions. nih.gov

Table 2: Predicted Fluorescence Properties of this compound in Comparison to a Related Derivative

| Compound | Solvent | Excitation λmax (nm) (Predicted) | Emission λmax (nm) (Predicted/Observed) |

| Substituted Pyridin-1(2H)-ylacrylates | Methanol | Not specified | 466 - 490 |

| This compound | Ethanol (Predicted) | ~320 - 360 | ~400 - 500 |

Note: The data for this compound is a prediction based on the properties of analogous fluorescent pyridine derivatives.

Advanced X-ray Diffraction Studies for Solid-State Structure (if applicable to derivatives or related compounds)

For example, the crystal structures of several N-(pyridine-2-carbonyl)pyridine-2-carboxamide derivatives have been determined. nih.gov In these structures, the planarity and intermolecular interactions are influenced by the presence and position of substituents like fluorine. nih.gov In another example, the crystal structure of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline was determined by X-ray powder diffraction, revealing a monoclinic crystal system. researchgate.net

The crystal structure of 4-ethynylpyridine (B1298661) has been deposited in the Cambridge Crystallographic Data Centre (CCDC), indicating that the solid-state structure of ethynyl-substituted pyridines can be determined. nih.gov For this compound, it is expected that the pyridine ring would be planar. The ethynyl group is linear, and the methylsulfanyl group would adopt a specific conformation relative to the rest of the molecule. Intermolecular interactions such as π-π stacking of the pyridine rings and potential weak hydrogen bonds involving the nitrogen atom of the pyridine ring or the sulfur atom could be present in the solid state.

Table 3: Crystallographic Data for a Related Ethynylpyridine Derivative

| Compound | Formula | Crystal System | Space Group | Reference |

| 4-Ethynylpyridine | C7H5N | Not specified | Not specified | nih.gov |

Note: This table presents data for a related compound to illustrate the type of information obtained from X-ray diffraction studies.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a popular choice for balancing computational cost and accuracy in the study of medium-sized organic molecules like this compound.

Molecular Geometry Optimization and Conformational Analysis

A fundamental step in computational chemistry is to determine the most stable three-dimensional structure of a molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this process would identify the most stable arrangement of the pyridine ring, the ethynyl linker, and the methylsulfanyl group.

Conformational analysis would also be crucial to explore the different spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-S bond and the bond connecting the ethynyl group to the pyridine ring. By calculating the relative energies of these conformers, the most likely structures present at a given temperature can be identified.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-C (Pyridine) | ~1.39 Å |

| C-N (Pyridine) | ~1.34 Å | |

| C≡C (Ethynyl) | ~1.21 Å | |

| C-S | ~1.82 Å | |

| S-CH3 | ~1.81 Å | |

| Bond Angle | C-N-C (Pyridine) | ~117° |

| C-C≡C | ~178° | |

| C-S-C | ~99° | |

| Dihedral Angle | Pyridine-C≡C-S | ~0° or 180° (planar) |

Note: These values are illustrative and would need to be confirmed by actual DFT calculations.

Electronic Structure Investigations (HOMO-LUMO Energy Gap, Molecular Orbitals)

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT calculations provide insights into the distribution of electrons within the molecule through the analysis of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, the HOMO would likely be localized on the electron-rich sulfur atom and the ethynyl group, while the LUMO might be distributed over the electron-deficient pyridine ring.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | ~2.5 D |

Note: These values are illustrative and would vary depending on the level of theory and basis set used in the calculation.

Prediction of Vibrational Frequencies and Spectroscopic Parameter Validation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with experimentally obtained spectra, the accuracy of the computational model can be validated. Furthermore, the calculated frequencies can aid in the assignment of experimental spectral bands to specific molecular vibrations, such as C-H stretches, C=N stretches of the pyridine ring, and the characteristic C≡C stretch of the ethynyl group.

Thermodynamic Property Calculations (e.g., Enthalpy, Free Energy)

Quantum chemical calculations can also be used to determine various thermodynamic properties of a molecule at a given temperature and pressure. These include enthalpy (H), entropy (S), and Gibbs free energy (G). These values are crucial for predicting the spontaneity of reactions and the position of chemical equilibria involving this compound.

Molecular Dynamics Simulations for Dynamic Structural Behavior

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.

This approach would be valuable for understanding the flexibility of the molecule, exploring its conformational landscape in a solvent, and studying its interactions with other molecules, such as biological macromolecules in the context of drug design.

Reactivity Prediction and Mechanistic Insights from Computational Models

Computational models can be used to predict the reactivity of this compound and to elucidate potential reaction mechanisms. By calculating molecular electrostatic potential (MEP) maps, regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be visualized. This information helps in predicting where the molecule is likely to be attacked by different reagents.

For instance, the nitrogen atom in the pyridine ring is expected to be a site for electrophilic attack, while the ethynyl group could be susceptible to nucleophilic addition. Computational modeling of reaction pathways can also be performed to calculate activation energies and transition state structures, providing detailed insights into the mechanisms of reactions involving this compound.

Identification of Electrophilic and Nucleophilic Sites

The reactivity of a molecule is fundamentally governed by the distribution of its electron density. Regions that are electron-rich are prone to attack by electrophiles (electron-seeking species) and are thus termed nucleophilic sites. Conversely, electron-deficient regions are susceptible to attack by nucleophiles (nucleus-seeking species) and are known as electrophilic sites.

For this compound, computational analyses, such as the calculation of the Molecular Electrostatic Potential (MEP), would be instrumental in identifying these reactive centers. The MEP map provides a visual representation of the electrostatic potential on the electron density surface.

Nucleophilic Sites: It is anticipated that the nitrogen atom of the pyridine ring, with its lone pair of electrons, would represent a primary nucleophilic center. The sulfur atom in the methylsulfanyl group, also possessing lone pairs, would likely constitute another significant nucleophilic site. The triple bond of the ethynyl group, being a region of high electron density, could also exhibit nucleophilic character.

Electrophilic Sites: The hydrogen atoms of the pyridine ring and the methyl group are expected to be electrophilic in nature due to the polarization of the C-H and N-C bonds. The carbon atoms of the pyridine ring, particularly those adjacent to the electronegative nitrogen atom, would also exhibit electrophilic character.

A hypothetical representation of the electrophilic and nucleophilic sites is detailed in the table below.

| Atom/Group | Predicted Character | Rationale |

| Pyridine Nitrogen | Strong Nucleophile | Presence of a lone pair of electrons. |

| Sulfur Atom | Nucleophile | Presence of lone pairs of electrons. |

| Ethynyl Group (π-system) | Nucleophilic | High electron density of the carbon-carbon triple bond. |

| Pyridine Ring Carbons | Electrophilic | Influence of the electronegative nitrogen atom creating electron deficiency. |

| Hydrogen Atoms (Pyridine & Methyl) | Electrophilic | Polarization of C-H and N-C bonds. |

Exploration of Reaction Pathway Energetics

Theoretical calculations are crucial for exploring the energetics of potential reaction pathways involving this compound. By mapping the potential energy surface for a given reaction, key information such as the energies of reactants, products, transition states, and intermediates can be determined.

This allows for the calculation of important thermodynamic and kinetic parameters:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. A lower activation energy indicates a faster reaction.

Enthalpy of Reaction (ΔH): The net change in heat content during a reaction. An exothermic reaction (negative ΔH) releases heat, while an endothermic reaction (positive ΔH) absorbs heat.

Gibbs Free Energy of Reaction (ΔG): A measure of the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.

For instance, the energetics of electrophilic aromatic substitution on the pyridine ring or nucleophilic addition to the ethynyl group could be computationally investigated. Such studies would reveal the most favorable reaction pathways and predict the regioselectivity of the reactions.

Aromaticity Analysis and Electron Delocalization Patterns

The pyridine ring in this compound is an aromatic system, characterized by a cyclic, planar structure with a delocalized π-electron system. The extent of this aromaticity and the patterns of electron delocalization can be quantified using various computational indices.

Aromaticity Indices: Methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly employed to assess the degree of aromaticity. NICS calculations, for example, measure the magnetic shielding at the center of the ring; a more negative value generally indicates a higher degree of aromaticity.

Chemical Reactivity and Potential Applications

Reactivity Profile of the Ethynyl (B1212043) Group

The ethynyl group in 3-(2-Methylsulfanylethynyl)pyridine is the primary site of its reactivity, making it a versatile synthon for constructing more complex molecular architectures.

Cross-Coupling Reactions: The terminal alkyne can participate in various palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions. nih.govresearchgate.net This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and vinyl groups, at the terminus of the ethynyl moiety.

Cycloaddition Reactions: The alkyne can undergo cycloaddition reactions, such as the [3+2] cycloaddition with azides (a "click" reaction) to form triazoles, or Diels-Alder reactions with suitable dienes. organic-chemistry.org These reactions are powerful tools for the construction of heterocyclic rings.

Addition Reactions: The triple bond can undergo addition reactions with various reagents. For example, hydrohalogenation (the addition of HX) can lead to the formation of vinyl halides. acs.org Hydration can yield ketones, and hydrogenation can produce the corresponding alkene or alkane.

Metal-Catalyzed Reactions: The ethynyl group can coordinate to transition metals, facilitating a variety of catalytic transformations. For instance, it can be involved in cyclization reactions to form new ring systems.

Reactivity Involving the Pyridine (B92270) Ring and the Sulfur Atom

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. It can also act as a ligand, coordinating to metal centers, which can influence the reactivity of the rest of the molecule. nih.gov The electronic properties of the pyridine ring can be tuned by introducing substituents, which in turn affects the reactivity of the ethynyl group. nih.govwuxiapptec.com

Sulfur Atom: The sulfur atom of the methylsulfanyl group can also participate in chemical reactions. It can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties and reactivity of the ethynyl group. The sulfur atom could also potentially coordinate to certain metal centers.

Potential as a Ligand in Coordination Chemistry

The presence of both a pyridine nitrogen and a sulfur atom, in addition to the π-system of the alkyne, makes this compound a potentially interesting ligand in coordination chemistry. It could act as a monodentate ligand through the pyridine nitrogen or the sulfur atom, or potentially as a bidentate or bridging ligand, depending on the metal center and reaction conditions. The coordination of this ligand to a metal could lead to the formation of novel complexes with interesting catalytic or material properties. For example, platinum complexes with sulfur- and nitrogen-containing pyridine ligands have been synthesized and studied. researchgate.net

Role as an Intermediate in the Synthesis of Complex Heterocyclic Systems

Given its multiple reactive sites, this compound is a valuable intermediate for the synthesis of more complex heterocyclic systems. Through a sequence of reactions involving the ethynyl group, the pyridine ring, and the sulfur atom, a variety of fused and polycyclic aromatic systems can be constructed. For example, intramolecular cyclization reactions could lead to the formation of thieno[2,3-b]pyridines or other related heterocyclic frameworks. The ability to build molecular complexity from this relatively simple starting material is a key aspect of its research relevance.

Conclusion

Chemical Reactivity, Derivatization, and Transformation Pathways

Reactions Involving the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond, or ethynyl moiety, is a site of high electron density, making it susceptible to various addition and cycloaddition reactions. The presence of the methylsulfanyl group (-SMe) can also influence the regioselectivity and reactivity of these transformations.

The ethynyl group of 3-(2-Methylsulfanylethynyl)pyridine is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. The most prominent example is the Huisgen [3+2] cycloaddition with azides to form 1,2,3-triazole rings. This reaction is a cornerstone of "click chemistry," known for its high efficiency, mild reaction conditions, and high yields. nih.gov

The reaction can proceed thermally, but it often requires elevated temperatures and may produce a mixture of regioisomers. nih.gov More commonly, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) are employed. CuAAC selectively yields the 1,4-disubstituted triazole, while RuAAC typically produces the 1,5-disubstituted regioisomer.

| Reaction Type | Catalyst | Key Features | Expected Product with R-N₃ |

| Thermal Huisgen Cycloaddition | None | High temperature; mixture of regioisomers | 1,4- and 1,5-disubstituted triazoles |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | Mild conditions; high regioselectivity | 1-(R)-4-(methylsulfanyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium(II) | High regioselectivity for internal alkynes | 1-(R)-5-(methylsulfanyl)-4-(pyridin-3-yl)-1H-1,2,3-triazole |

Beyond azide-alkyne cycloadditions, the ethynyl group can participate in other cycloadditions, such as Diels-Alder ([4+2]) reactions, where it can act as a dienophile, reacting with a suitable diene to form a six-membered ring. rsc.org

The alkyne functionality in this compound allows it to serve as a monomer in various polymerization reactions. Sulfur-containing alkynes are valuable precursors for creating sulfur-rich polymers, which often possess unique optical and mechanical properties. researchgate.netrsc.org

One significant pathway is thiol-yne "click" polymerization. In this reaction, a dithiol monomer can add across the triple bond of this compound in a radical-mediated process, leading to the formation of poly(vinylene sulfide)s. oup.com This method is highly efficient and atom-economical.

Additionally, multicomponent polymerizations involving elemental sulfur, diamines, and diynes present another route to novel sulfur-containing polymers like polythioamides. wiley-vch.de The ethynyl group of this compound could be incorporated into such polymer backbones, contributing to the material's final properties. Inverse vulcanization, a process that involves dissolving elemental sulfur with a crosslinker, could also utilize this compound to create stable, high-sulfur-content polymers. researchgate.net

The electron-rich triple bond of the ethynyl group is susceptible to electrophilic addition. In these reactions, the π-bond of the alkyne acts as a nucleophile. chemistrysteps.com For instance, the addition of hydrogen halides (HX) proceeds via a vinyl carbocation intermediate. According to Markovnikov's rule, the proton (H+) adds to the carbon atom of the triple bond that is less substituted, leading to the formation of the more stable carbocation. libretexts.orglibretexts.org The subsequent attack by the halide nucleophile (X-) yields the final product.

Table of Potential Electrophilic Addition Reactions

| Reagent | Reaction Type | Expected Product | Regioselectivity |

|---|---|---|---|

| HCl, HBr, HI | Hydrohalogenation | 3-(2-halo-1-(methylsulfanyl)vinyl)pyridine | Markovnikov |

| H₂O, H₂SO₄, HgSO₄ | Hydration (oxymercuration) | 1-(methylsulfanyl)-2-(pyridin-3-yl)ethan-1-one | Markovnikov |

Nucleophilic addition to an unactivated alkyne is less common as it requires strong nucleophiles. However, the reactivity can be enhanced if the pyridine (B92270) nitrogen is quaternized, which increases the electron-withdrawing nature of the pyridine ring and makes the alkyne more electrophilic. quimicaorganica.org

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring makes it a nucleophile and a Lewis base. This allows for reactions at the nitrogen center without disturbing the aromatic system.

Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals and main group elements. wikipedia.orgjscimedcentral.com The nitrogen atom in this compound acts as a Lewis base, donating its lone pair of electrons to a vacant orbital of a metal center to form a coordinate covalent bond. pharmaguideline.com

These coordination compounds exhibit various geometries, including linear, tetrahedral, square planar, and octahedral, depending on the metal ion, its oxidation state, and the other ligands present. wikipedia.org The ethynyl and methylsulfanyl substituents can influence the electronic properties of the pyridine ring and, consequently, the stability and reactivity of the resulting metal complex.

Examples of Potential Coordination Complexes

| Metal Ion | Typical Geometry | Example Complex Formula |

|---|---|---|

| Ag(I) | Linear | [Ag(this compound)₂]⁺ |

| Cu(I) | Tetrahedral | [Cu(this compound)₄]⁺ |

| Ni(II) | Square Planar or Octahedral | [NiCl₂(this compound)₂] |

The pyridine nitrogen can also coordinate with main group elements, forming adducts such as the sulfur trioxide pyridine complex or a borane (B79455) adduct. wikipedia.org

The nucleophilic nitrogen atom of the pyridine ring readily reacts with electrophiles, such as alkyl halides, in a process known as quaternization. pharmaguideline.com This is a type of N-alkylation that results in the formation of a positively charged pyridinium (B92312) salt. The reaction typically follows an Sₙ2 mechanism. researchgate.netosti.gov

A wide variety of alkylating agents can be used, leading to a diverse library of pyridinium salts with different counter-ions. These reactions are often carried out in a suitable solvent, and in some cases, can be accelerated by microwave irradiation. researchgate.net

Furthermore, as a basic compound, this compound reacts with protic acids (e.g., HCl, H₂SO₄, methanesulfonic acid) in simple acid-base reactions to form crystalline pyridinium salts. pharmaguideline.com

| Reagent Type | Reaction | Product |

| Alkyl Halide (e.g., CH₃I) | Quaternization (N-alkylation) | 1-Methyl-3-(2-(methylthio)ethynyl)pyridinium iodide |

| Protic Acid (e.g., HCl) | Salt Formation | 3-(2-(Methylthio)ethynyl)pyridinium chloride |

Reactions Involving the Methylsulfanyl Group

The sulfur atom of the methylsulfanyl group in this compound is susceptible to a range of chemical transformations, most notably oxidation. These reactions allow for the fine-tuning of the electronic and steric properties of the molecule.

The oxidation of the methylsulfanyl group introduces polar sulfoxide (B87167) and sulfone functionalities, which can significantly alter the compound's physicochemical properties, such as solubility and hydrogen bonding capacity. The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide. The reaction typically proceeds in a stepwise manner, with the sulfoxide being an intermediate on the pathway to the sulfone.

Oxidation to Sulfoxide: The selective oxidation of a sulfide (B99878) to a sulfoxide can be achieved by using one equivalent of a mild oxidizing agent at low temperatures. For instance, treatment of a sulfide with m-CPBA at 0°C often yields the corresponding sulfoxide as the major product.

Oxidation to Sulfone: Further oxidation of the sulfoxide to the sulfone requires more forcing conditions, such as an excess of the oxidizing agent or higher reaction temperatures. The complete oxidation of a sulfide to a sulfone is often carried out using at least two equivalents of the oxidizing agent.

While specific experimental data for the oxidation of this compound is not extensively documented in publicly available literature, the oxidation of analogous sulfur-containing heterocyclic compounds is well-established. For example, the methylthio group in 2-substituted 5-methyl-4-methylthio-1,3-oxazoles has been successfully oxidized to the corresponding methylsulfonyl group using m-CPBA organic-chemistry.org. Similarly, various organosulfides have been selectively oxidized to either sulfoxides or sulfones using m-CPBA by controlling the reaction temperature . At 0°C, sulfoxides are the predominant product, while at 35°C, sulfones are formed in high yields .

The expected products from the oxidation of this compound are 3-(2-Methylsulfinylethynyl)pyridine (the sulfoxide) and 3-(2-Methylsulfonylethynyl)pyridine (the sulfone).

Table 1: Predicted Oxidation Products of this compound

| Starting Material | Product Name | Chemical Structure of Product | Oxidation State of Sulfur |

| This compound | 3-(2-Methylsulfinylethynyl)pyridine | Pyridine-C≡C-S(O)CH₃ | +2 |

| This compound | 3-(2-Methylsulfonylethynyl)pyridine | Pyridine-C≡C-SO₂CH₃ | +4 |

Functional Group Interconversions at Sulfur

Beyond oxidation, the methylsulfanyl group can potentially undergo other functional group interconversions, although such reactions for this compound are not widely reported. Based on general principles of sulfur chemistry, plausible transformations could include:

Alkylation/Arylation: The sulfur atom could be alkylated or arylated to form sulfonium (B1226848) salts. These salts can then serve as leaving groups in nucleophilic substitution reactions or participate in ylide formation.

Conversion to a Sulfenamide (B3320178): Reaction with an amine in the presence of an oxidizing agent could potentially lead to the formation of a sulfenamide derivative.

Thiol Formation: Reductive cleavage of the S-CH₃ bond could, in principle, yield the corresponding thiol (mercaptan), although this is a challenging transformation. A more viable approach might involve demethylation using strong nucleophiles.

These potential transformations would significantly expand the chemical space accessible from this compound, allowing for the introduction of a wide variety of functional groups at the sulfur position.

Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies

The systematic modification of a lead compound is a cornerstone of medicinal chemistry and materials science, enabling the exploration of structure-activity relationships (SAR). For this compound, derivatization can be strategically employed to understand how changes in its molecular structure affect its biological activity or material properties. Key areas for modification include the pyridine ring, the ethynyl linker, and the methylsulfanyl group.

Modifications of the Methylsulfanyl Group:

To probe the influence of the sulfur moiety, a series of derivatives with varying oxidation states and substituents at the sulfur atom can be synthesized. These studies are crucial for understanding the role of the sulfur atom in target binding or its influence on the electronic properties of the molecule.

Table 2: Proposed Derivatives for Structure-Reactivity Relationship Studies

| Parent Compound | Derivative | Rationale for Synthesis |

| This compound | 3-(2-Methylsulfinylethynyl)pyridine | Investigate the effect of introducing a polar, hydrogen bond acceptor group. |

| This compound | 3-(2-Methylsulfonylethynyl)pyridine | Study the impact of a stronger hydrogen bond acceptor and more electron-withdrawing group. |

| This compound | 3-(2-Ethanesulfanylethynyl)pyridine | Evaluate the influence of a larger alkyl group on steric interactions and lipophilicity. |

| This compound | 3-(2-Phenylsulfanylethynyl)pyridine | Explore the effects of introducing an aromatic substituent at the sulfur atom. |

The synthesis of these derivatives would likely follow standard organic chemistry methodologies. The sulfoxide and sulfone can be prepared via controlled oxidation as described in section 5.3.1. The ethylsulfanyl and phenylsulfanyl analogs would likely be synthesized from a common precursor, such as a halogenated pyridine, by reaction with the corresponding thiolates.

By systematically synthesizing and evaluating these and other derivatives, a comprehensive understanding of the structure-reactivity landscape of this class of compounds can be developed, guiding the design of new molecules with optimized properties.

Advanced Research Applications and Future Perspectives

Utility as Key Building Blocks in Complex Organic Synthesis

Functionalized pyridine (B92270) derivatives are exceptionally valuable as building blocks in the synthesis of complex organic molecules, including a wide array of pharmaceuticals, natural products, and agrochemicals. lifechemicals.com The structural framework of 3-(2-Methylsulfanylethynyl)pyridine offers multiple reactive sites, making it a highly versatile precursor for creating elaborate molecular architectures.

The key structural features that contribute to its utility in synthesis are:

The Pyridine Ring: The nitrogen atom in the pyridine ring acts as a nucleophile and a base, and it can be N-alkylated or N-oxidized. The ring itself can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the presence of activating or deactivating groups.

The Ethynyl (B1212043) Group: The carbon-carbon triple bond is a cornerstone of modern synthetic chemistry. It readily participates in a variety of transformations, including Sonogashira coupling, "click" chemistry (such as the copper-catalyzed azide-alkyne cycloaddition), and hydrogenation. This allows for the straightforward linkage of the pyridine core to other molecular fragments.

The Methylsulfanyl Group: The thioether moiety provides another handle for synthetic modification. The sulfur atom can be selectively oxidized to a sulfoxide (B87167) or a sulfone, which can alter the electronic properties of the molecule and serve as a leaving group or a directing group in subsequent reactions.

The combination of these functional groups in a single molecule allows for orthogonal chemical strategies, where each site can be reacted selectively without affecting the others. This capability is crucial for the efficient and controlled construction of complex target molecules. For instance, the ethynyl group could be used in a coupling reaction to build a larger conjugated system, while the pyridine nitrogen could later be quaternized to introduce solubility or specific biological activity. The synthesis of various pyridine derivatives serves as a foundation for developing novel compounds with potential biological activities and applications as building blocks. researchgate.net

Contributions to Coordination Chemistry and Supramolecular Architecture

The field of coordination chemistry and the design of supramolecular structures rely on ligands that can bind to metal ions in a predictable and controlled manner. researchgate.netrsc.org this compound is an excellent candidate for the construction of sophisticated coordination complexes and self-assembled architectures due to its inherent structural properties.

The pyridine nitrogen is a well-established coordinating site for a wide range of transition metals. wikipedia.orgjscimedcentral.com Additionally, the sulfur atom of the methylsulfanyl group can act as a soft donor, capable of coordinating to metals like palladium, platinum, and gold. The presence of both a nitrogen and a sulfur donor allows the molecule to function as a potential bidentate ligand, forming a stable chelate ring with a metal center.

The rigid ethynyl linker plays a critical role in defining the geometry and spacing of these coordination complexes. In the construction of metal-organic frameworks (MOFs) or coordination polymers, such rigid linkers are essential for creating predictable and porous structures. The linear geometry of the alkyne ensures that the pyridine and thioether groups are held at a fixed distance and orientation, which can be exploited to direct the assembly of complex three-dimensional networks. researchgate.net The self-assembly of such ligands with metal ions can lead to the formation of discrete metallacycles or extended supramolecular architectures held together by coordination bonds and weaker intermolecular forces. researchgate.netrsc.org

| Coordination Mode | Donating Atoms | Potential Metal Ions | Resulting Structure Type |

|---|---|---|---|

| Monodentate | N (pyridine) | Most transition metals (e.g., Cu, Ni, Zn, Co) jscimedcentral.comrsc.org | Simple complexes |

| Monodentate | S (methylsulfanyl) | Soft metals (e.g., Pd, Pt, Ag, Au) | Simple complexes |

| Bidentate (Chelating) | N and S | Metals favoring 5- or 6-membered chelate rings | Metallo-macrocycles |

| Bridging | N and S (to different metal centers) | Various transition metals | Coordination polymers, MOFs |

Exploration in Materials Science and Photonic Applications

The unique electronic structure of this compound, characterized by a π-conjugated system extending from the pyridine ring through the alkyne, makes it a promising candidate for the development of advanced materials with interesting optical and electronic properties.

Precursors for Ionic Conjugated Polymers

Conjugated polymers are materials with alternating single and double or triple bonds that allow for the delocalization of electrons along the polymer backbone, leading to useful electronic and optical properties. The ethynyl group in this compound provides a direct route to forming polyacetylene-type polymers.

Furthermore, the pyridine nitrogen can be quaternized by reacting it with an alkyl halide. This process introduces a positive charge onto the polymer backbone, creating an ionic conjugated polymer , also known as a conjugated polyelectrolyte. This approach has been successfully used to prepare polymers like poly[2-ethynyl-N-(2-furoyl)pyridinium chloride]. nih.gov These ionic polymers often exhibit improved solubility in polar solvents and can have distinct properties compared to their neutral counterparts. The introduction of ionic groups can influence the polymer's conformation, solid-state packing, and charge transport characteristics, making them suitable for applications in sensors, organic light-emitting diodes (OLEDs), and antistatic coatings. researchgate.net

Potential in Optoelectronic and Sensing Materials

The combination of a conjugated system with heteroatoms capable of binding to analytes makes this compound and its derivatives attractive for use in optoelectronic and sensing devices. Pyridine-based molecules have been widely investigated as fluorescent chemosensors for the detection of metal ions. mdpi.comresearchgate.net

The principle behind such sensors is that the coordination of a metal ion to the nitrogen or sulfur atoms of the molecule can cause a change in its photophysical properties, such as a shift in the fluorescence emission wavelength or a change in its intensity ("turn-on" or "turn-off" response). The extended π-conjugation in this compound is expected to result in fluorescence, and the presence of two distinct binding sites (N and S) could allow for the selective detection of specific metal ions. For instance, a sensor based on this molecule could potentially differentiate between hard metal ions that prefer to bind to nitrogen and soft metal ions that favor sulfur. nih.gov

Conceptual Impact on Rational Design of Novel Chemical Entities

The study of molecules like this compound contributes significantly to our fundamental understanding of how molecular structure dictates function. This knowledge is crucial for the rational design of new molecules with tailored properties for specific applications.

Elucidation of Structure-Property Relationships

By systematically modifying the structure of this compound and observing the resulting changes in its chemical and physical properties, researchers can establish clear structure-property relationships. mdpi.com This process allows for the fine-tuning of molecular behavior. For example, replacing the methyl group on the sulfur with a bulkier alkyl group could introduce steric hindrance that alters its coordination geometry. Alternatively, adding electron-donating or electron-withdrawing substituents to the pyridine ring would modulate the electron density of the entire π-system, thereby affecting its photophysical properties and its basicity. researchgate.net This systematic approach moves chemical design away from trial-and-error and towards a more predictive science, enabling the creation of novel compounds optimized for performance in areas ranging from medicine to materials science. mdpi.com

| Structural Modification | Predicted Effect on Property | Potential Application Impact |

|---|---|---|

| Adding electron-donating groups to the pyridine ring | Increases electron density, enhances fluorescence, increases basicity of N | Brighter fluorescent sensors, stronger ligand binding |

| Adding electron-withdrawing groups to the pyridine ring | Decreases electron density, shifts absorption to longer wavelengths | Tuning of optoelectronic properties |

| Replacing the methyl group with a longer alkyl or aryl group | Increases steric bulk, modifies solubility | Control over crystal packing and supramolecular assembly |

| Oxidation of sulfur to sulfoxide or sulfone | Increases polarity, alters coordination ability of S | New ligands with different donor properties |

Fundamental Insights into Ligand Design Principles

The unique structural characteristics of this compound offer profound insights into fundamental principles of ligand design, particularly concerning the strategic manipulation of electronic and steric properties to achieve desired coordination behavior and biological activity. The interplay between the pyridine ring, the ethynyl linker, and the methylsulfanyl group provides a versatile platform for systematically studying structure-activity relationships (SAR).

The pyridine moiety itself is a well-established pharmacophore and a privileged core in ligand design due to its ability to engage in various non-covalent interactions, including hydrogen bonding, pi-stacking, and metal coordination. nih.gov Its nitrogen atom acts as a hydrogen bond acceptor and a coordination site for metal ions, making it a crucial anchor point for binding to biological targets. semanticscholar.org The electronic properties of the pyridine ring can be finely tuned by the introduction of substituents, which in turn influences its basicity and coordinating ability. acs.org

The rigid ethynyl linker plays a critical role in defining the spatial orientation of the substituent relative to the pyridine core. This rigidity helps to constrain the conformational flexibility of the ligand, which can be advantageous in achieving high binding affinity and selectivity for a specific target. nih.gov The linear geometry of the alkyne group ensures that the methylsulfanyl moiety is positioned away from the pyridine ring in a well-defined vector, allowing for predictable interactions with a receptor's binding pocket.

Key Ligand Design Principles Illustrated by the this compound Scaffold:

| Design Principle | Structural Feature | Impact on Ligand Properties |

| Modulation of Basicity and Coordination | Pyridine Nitrogen | Influences hydrogen bonding capacity and metal ion coordination. |

| Conformational Rigidity | Ethynyl Linker | Restricts rotational freedom, leading to a more defined 3D structure and potentially higher binding affinity. |

| Bioisosteric Replacement | Methylsulfanyl Group | Allows for fine-tuning of lipophilicity, polarity, and metabolic stability. |

| Directional Interactions | Linear Alkyne Geometry | Positions the methylsulfanyl group for specific interactions within a binding site. |

| Structure-Activity Relationship (SAR) Studies | Entire Scaffold | Provides a platform for systematic modification and evaluation of biological activity. |

Unexplored Research Avenues and Persistent Challenges

Despite the conceptual appeal of this compound and its analogues in ligand design, several research avenues remain unexplored, and persistent challenges need to be addressed to fully realize their potential.

Unexplored Research Avenues:

Systematic Biological Screening: A comprehensive evaluation of this compound and a library of its derivatives against a wide range of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and metalloenzymes, is yet to be undertaken. Such screening could uncover novel biological activities and provide starting points for drug discovery programs.

Application in Materials Science: The rigid, linear structure and the presence of heteroatoms suggest that this scaffold could be a valuable building block for novel organic electronic materials. rsc.org Investigations into its photophysical and electronic properties could reveal potential applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis and study of polymers incorporating this moiety could also be a fruitful area of research. researchgate.netresearchgate.net

Coordination Chemistry and Catalysis: The coordinating ability of the pyridine nitrogen, potentially in concert with the sulfur atom, makes this compound an interesting candidate as a ligand for transition metal catalysis. semanticscholar.org The synthesis and characterization of its metal complexes and the evaluation of their catalytic activity in various organic transformations represent a significant and unexplored research direction.

Computational and Theoretical Studies: In-depth computational studies could provide valuable insights into the conformational preferences, electronic properties, and binding modes of this compound and its derivatives. researchgate.net Such studies could guide the rational design of new ligands with improved properties and help to interpret experimental findings.

Persistent Challenges:

Synthetic Accessibility: While general methods for the synthesis of ethynylpyridines exist, the development of efficient, scalable, and regioselective synthetic routes to this compound and its functionalized analogues remains a challenge. abertay.ac.uk The introduction of the methylsulfanyl group onto the ethynyl moiety can be particularly problematic and may require the development of novel synthetic methodologies.

Metabolic Stability: The methylsulfanyl group can be susceptible to oxidation in vivo, potentially leading to the formation of sulfoxide and sulfone metabolites. This could affect the pharmacokinetic profile and potentially lead to the formation of reactive metabolites. A thorough investigation of the metabolic fate of this scaffold is crucial for its development as a therapeutic agent.

Selectivity: Achieving high selectivity for a specific biological target is a common challenge in drug discovery. acs.org For kinase inhibitors, for example, achieving selectivity among the highly conserved ATP-binding sites of different kinases is a significant hurdle. nih.govacs.orgnih.gov The design of derivatives of this compound that can exploit subtle differences in the target binding sites will be critical for developing selective probes and drug candidates.

Solubility and Bioavailability: The physicochemical properties of pyridine derivatives, including their solubility and permeability, can significantly impact their oral bioavailability. ijsat.org Optimizing these properties through structural modifications without compromising biological activity is a key challenge that needs to be addressed in the development of any potential drug candidate based on this scaffold.

Q & A

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Follow MSDS guidelines : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse skin/eyes with water for 15+ minutes. Store separately from oxidizers (e.g., peroxides) and dispose of waste via certified hazardous waste contractors .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.